4-[(3-bromophenyl)sulfanyl]-2-chlorobenzonitrile
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Overview
Description
4-[(3-bromophenyl)sulfanyl]-2-chlorobenzonitrile is an organic compound that features a bromophenyl group attached to a sulfanyl group, which is further connected to a chlorobenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-bromophenyl)sulfanyl]-2-chlorobenzonitrile typically involves the reaction of 3-bromothiophenol with 2-chlorobenzonitrile under suitable conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-bromophenyl)sulfanyl]-2-chlorobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitrile group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines from the nitrile group.
Scientific Research Applications
4-[(3-bromophenyl)sulfanyl]-2-chlorobenzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-[(3-bromophenyl)sulfanyl]-2-chlorobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-bromophenyl)sulfanyl]-2-nitrobenzonitrile
- 4-[(3-chlorophenyl)sulfanyl]-2-chlorobenzonitrile
- 4-[(3-bromophenyl)sulfanyl]-2-methylbenzonitrile
Uniqueness
4-[(3-bromophenyl)sulfanyl]-2-chlorobenzonitrile is unique due to the presence of both bromophenyl and chlorobenzonitrile moieties, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
Properties
CAS No. |
1405887-04-8 |
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Molecular Formula |
C13H7BrClNS |
Molecular Weight |
324.6 |
Purity |
95 |
Origin of Product |
United States |
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